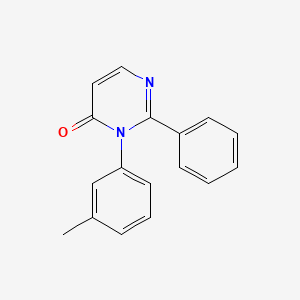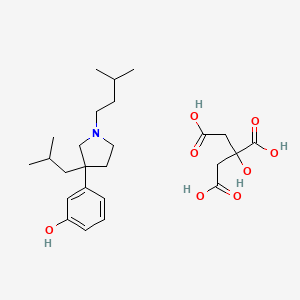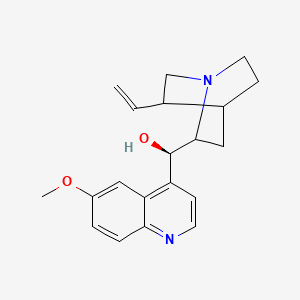
(R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol, also known as quinine, is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been historically significant for its use as an antimalarial agent. The compound is characterized by its complex structure, which includes a quinoline ring and a quinuclidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol typically involves multiple steps. One common method starts with the extraction of quinine from cinchona bark. The process involves treating the bark with lime and sodium hydroxide, followed by kerosene extraction. The resulting extract is then neutralized with dilute sulfuric acid to precipitate quinine sulfate, which is further treated with ammonia to obtain quinine .
Industrial Production Methods
Industrial production of quinine involves large-scale extraction from cinchona bark. The process is optimized to maximize yield and purity. The extracted quinine is then purified through crystallization and other separation techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology.
Medicine: Primarily used as an antimalarial drug. It is also being researched for its potential in treating other diseases such as lupus and arthritis.
Industry: Employed in the production of various pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The primary mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol involves its interaction with the heme group in the malaria parasite. Quinine binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives, which ultimately kill the parasite . The compound also affects the parasite’s DNA replication and protein synthesis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinidine: An isomer of quinine with similar antimalarial properties but different pharmacokinetics.
Cinchonidine: Another alkaloid from cinchona bark with antimalarial activity.
Cinchonine: Similar in structure and function to quinine but less potent.
Uniqueness
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry, which contributes to its effectiveness as an antimalarial agent. Its ability to interact with heme and disrupt the parasite’s metabolic processes sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WGFDLZGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
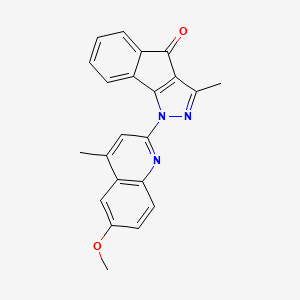
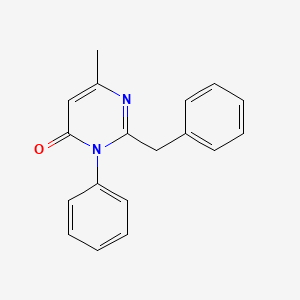
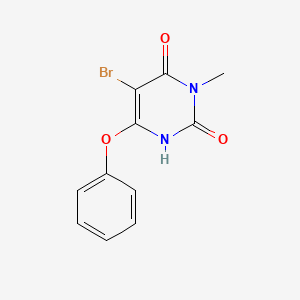

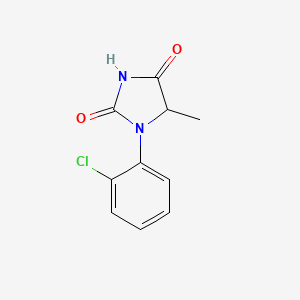
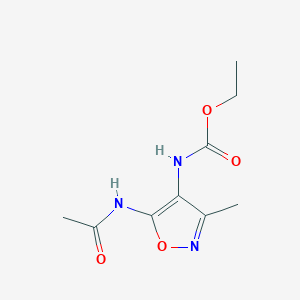
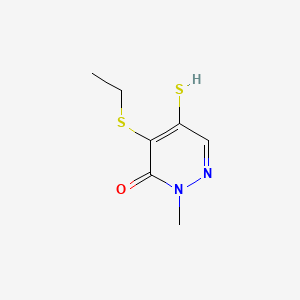
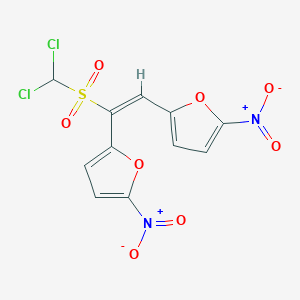
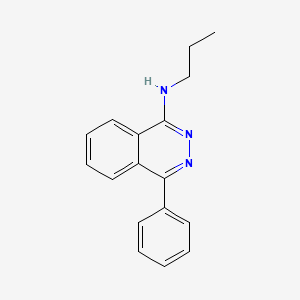
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)


